molecular formula C12H17F2N5 B11734969 N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine CAS No. 1856091-81-0

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11734969
CAS No.: 1856091-81-0
M. Wt: 269.29 g/mol
InChI Key: DHZOZLCRVHKGFJ-UHFFFAOYSA-N
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Description

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound characterized by its unique chemical structure, which includes two pyrazole rings and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves multiple steps, starting with the preparation of the pyrazole rings. The difluoroethyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the final compound through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its difluoroethyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1856091-81-0

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H17F2N5/c1-9(2)19-12(3-4-16-19)15-5-10-6-17-18(7-10)8-11(13)14/h3-4,6-7,9,11,15H,5,8H2,1-2H3

InChI Key

DHZOZLCRVHKGFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CN(N=C2)CC(F)F

Origin of Product

United States

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